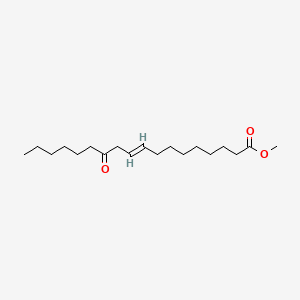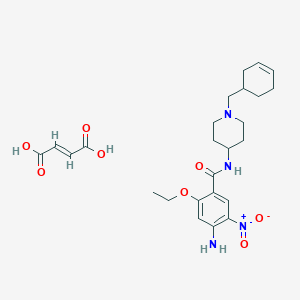
Chaetomellic acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chaetomellic acid A is an organic compound characterized by its unique structure, which includes a double bond and a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chaetomellic acid A can be achieved through several methods. One common approach involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Chaetomellic acid A undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: The carboxylic acid groups can undergo nucleophilic substitution reactions to form esters, amides, or anhydrides using reagents like alcohols, amines, or acyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in water.
Reduction: H2 gas with Pd/C or PtO2 in ethanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Epoxides: and from oxidation.
Alkanes: from reduction.
Esters: , , and from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chaetomellic acid A has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Wirkmechanismus
The mechanism of action of Chaetomellic acid A involves its interaction with specific molecular targets and pathways. For example, its carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. The long alkyl chain may also interact with lipid membranes, altering their properties and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-methyl-3-dodecylbut-2-enedioic acid
- (E)-2-methyl-3-hexadecylbut-2-enedioic acid
- (E)-2-methyl-3-octadecylbut-2-enedioic acid
Uniqueness
Chaetomellic acid A is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C19H34O4 |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
(E)-2-methyl-3-tetradecylbut-2-enedioic acid |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16+ |
InChI-Schlüssel |
ULSDRNDLXFVDED-WUKNDPDISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC/C(=C(/C)\C(=O)O)/C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O |
Synonyme |
chaetomellic acid A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-4-[(2R)-9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1232858.png)




![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232866.png)






